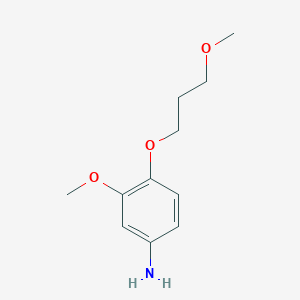

3-Methoxy-4-(3-methoxypropoxy)aniline

Description

3-Methoxy-4-(3-methoxypropoxy)aniline is a substituted aniline derivative characterized by two methoxy groups and a methoxypropoxy substituent on the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis. For instance, it is used in the preparation of gefitinib (an anticancer drug) via a 10-step synthesis (22% overall yield) and diethofencarb (a fungicide) in a one-step coupling reaction (48% yield) . Its structural features, including the electron-donating methoxy groups and the flexible methoxypropoxy chain, influence its reactivity and solubility, making it suitable for diverse synthetic applications.

Properties

IUPAC Name |

3-methoxy-4-(3-methoxypropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-6-3-7-15-10-5-4-9(12)8-11(10)14-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGCGUKHCSPCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-methoxyaniline with 3-methoxypropyl bromide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-Methoxy-4-(3-methoxypropoxy)aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form substituted aniline derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, bases such as potassium carbonate or sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

3-Methoxy-4-(3-methoxypropoxy)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-Methoxy-4-(3-methoxypropoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity :

- Electron-Donating Groups : The methoxy groups in this compound enhance nucleophilic aromatic substitution, facilitating coupling reactions (e.g., with isopropyl chloroformate in diethofencarb synthesis) .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents (e.g., in 3-Methoxy-4-(trifluoromethyl)aniline) increase electrophilicity and metabolic stability, making such compounds valuable in agrochemical design .

Synthetic Yields and Methods :

- Compounds with flexible alkoxy chains (e.g., methoxypropoxy) exhibit higher yields in multi-step syntheses due to improved solubility and intermediate stability (e.g., 95.4% yield for compound 4a ) .

- Microwave-assisted synthesis (e.g., for pyrazolo[3,4-d]pyrimidine derivatives) demonstrates efficiency for time-sensitive reactions, though yields may vary (43% in one case) .

Biological and Industrial Applications :

Biological Activity

3-Methoxy-4-(3-methoxypropoxy)aniline, also known by its CAS number 1249721-94-5, is a chemical compound categorized within the aniline class. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular structure features two methoxy groups, which may enhance its biological properties compared to simpler aniline derivatives.

- Molecular Formula : CHNO

- Molecular Weight : 211.26 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in organic solvents

Preparation Methods

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common method involves reacting 3-methoxyaniline with 3-methoxypropyl bromide under basic conditions, which can be optimized for yield and efficiency using continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism likely involves the inhibition of microbial growth by interacting with specific enzymes or receptors within microbial cells.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Preliminary studies suggest that this compound may also have anticancer effects. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative activity.

Table 2: Anticancer Activity Data

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors that regulate cellular processes related to growth and division.

Case Studies and Research Findings

-

Antimicrobial Study :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent. -

Anticancer Evaluation :

In vitro assays conducted on cancer cell lines revealed that this compound exhibited significant antiproliferative effects, particularly against lung and prostate cancer cells. The study emphasized the need for further investigation into its mechanism of action and potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.